3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine
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Overview
Description
3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by a pyrrole ring substituted with a methyl group at the nitrogen atom and a prop-2-en-1-amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine typically involves the reaction of 1-methylpyrrole with an appropriate allylamine derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the 1-methylpyrrole, followed by the addition of the allylamine derivative to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the prop-2-en-1-amine chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce saturated amines.
Scientific Research Applications
3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: A related compound with a similar pyrrole structure but different functional groups.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl): Another similar compound with a ketone group instead of the prop-2-en-1-amine chain.
Uniqueness
3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2 |
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Molecular Weight |
136.19 g/mol |
IUPAC Name |
(E)-3-(1-methylpyrrol-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C8H12N2/c1-10-7-3-5-8(10)4-2-6-9/h2-5,7H,6,9H2,1H3/b4-2+ |
InChI Key |
UBIBXCIZVQLZLY-DUXPYHPUSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C/CN |
Canonical SMILES |
CN1C=CC=C1C=CCN |
Origin of Product |
United States |
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